4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with an iodine atom and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves the cyclization of pyrazole and pyrimidine derivatives. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide (DMF) at 80°C under an argon atmosphere . The resulting product is then purified through filtration and rinsing with cold ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with molecular targets such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the iodine substitution provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
4-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN5O/c10-7-6-8(14-13-7)11-5-12-9(6)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSGMOQEFCCWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=NNC(=C32)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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